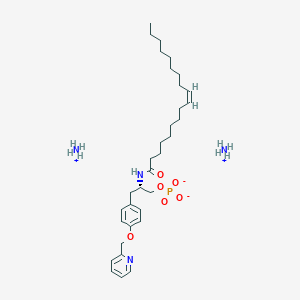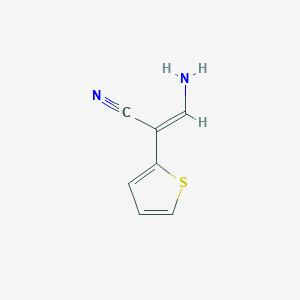
Tetrakis(triethylphosphine)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(triethylphosphine)platinum is a chemical compound with the formula Pt(PEt₃)₄ It is a platinum complex where the central platinum atom is coordinated to four triethylphosphine ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(triethylphosphine)platinum typically involves the reaction of platinum(II) chloride with triethylphosphine in the presence of a reducing agent. One common method is as follows:
Reactants: Platinum(II) chloride (PtCl₂), triethylphosphine (PEt₃), and a reducing agent such as sodium borohydride (NaBH₄).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Procedure: PtCl₂ is dissolved in a suitable solvent (e.g., ethanol), and an excess of PEt₃ is added. NaBH₄ is then added slowly to the mixture, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain purity and yield.
化学反应分析
Types of Reactions: Tetrakis(triethylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(II) or platinum(IV) complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine (Cl₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands under controlled conditions.
Major Products Formed:
Oxidation: Platinum(II) chloride complexes or platinum(IV) oxide complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New platinum complexes with different ligands.
科学研究应用
Tetrakis(triethylphosphine)platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes. It also serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential use in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism by which Tetrakis(triethylphosphine)platinum exerts its effects involves the coordination of the platinum center to various substrates. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in various chemical reactions. The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to potential biological effects.
相似化合物的比较
Tetrakis(triphenylphosphine)platinum: This compound has triphenylphosphine ligands instead of triethylphosphine. It is also used as a precursor to other platinum complexes and has similar catalytic properties.
Tetrakis(triphenylphosphine)palladium: This palladium complex is similar in structure and is used in similar catalytic applications.
Tetrakis(triphenylphosphine)nickel: Another similar compound with nickel as the central metal, used in various catalytic processes.
Uniqueness: Tetrakis(triethylphosphine)platinum is unique due to the presence of triethylphosphine ligands, which provide different steric and electronic properties compared to triphenylphosphine ligands. This can lead to variations in reactivity, stability, and catalytic activity, making it a valuable compound for specific applications.
属性
分子式 |
C24H60P4Pt |
|---|---|
分子量 |
667.7 g/mol |
IUPAC 名称 |
platinum;triethylphosphane |
InChI |
InChI=1S/4C6H15P.Pt/c4*1-4-7(5-2)6-3;/h4*4-6H2,1-3H3; |
InChI 键 |
DYQNWGKJOFYBID-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


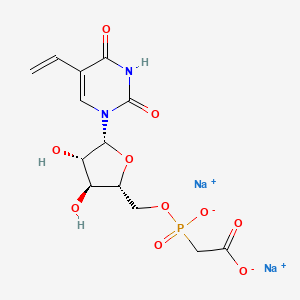
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)
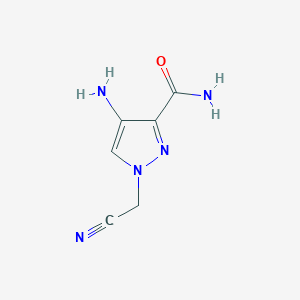

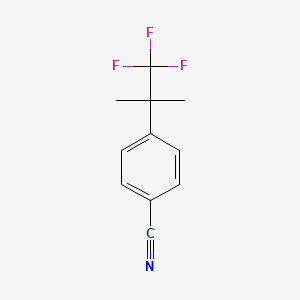
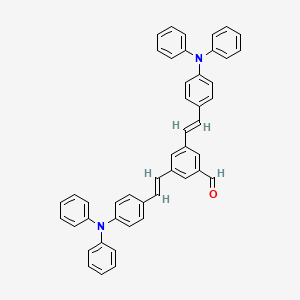
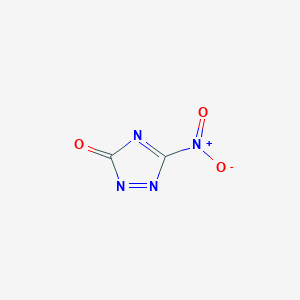
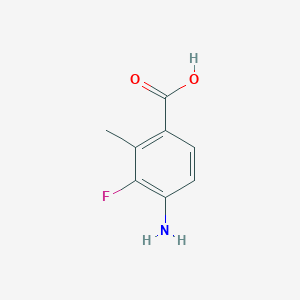
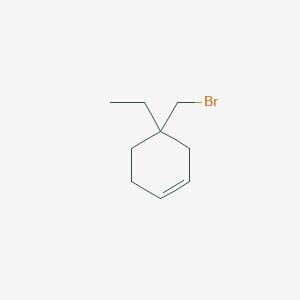
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
